molecular formula C8H10O3 B3019113 rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2138103-23-6

rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B3019113
CAS No.: 2138103-23-6
M. Wt: 154.165
InChI Key: DMSFPZWNLWCYGB-YLWLKBPMSA-N
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Description

rac-methyl (1R,5R)-4-oxobicyclo[310]hexane-1-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research Its unique structure, characterized by a bicyclo[31

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by esterification. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate can be compared with other similar compounds, such as:

    rac-methyl (1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate: This compound has an amino group instead of a keto group, leading to different reactivity and applications.

    rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate:

    rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate:

Each of these compounds has unique features that make them suitable for different research and industrial applications, highlighting the versatility of the bicyclo[3.1.0]hexane scaffold.

Biological Activity

Rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈O₃
  • Molecular Weight : 140.14 g/mol
  • CAS Number : 89921-53-9
  • Structure : The compound features a bicyclic structure which contributes to its unique biological properties.

Biological Activity Overview

This compound exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures often exhibit significant antimicrobial properties. A study demonstrated that derivatives of bicyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies suggest that it may modulate pathways associated with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of inflammatory mediators .

Anticancer Potential

Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound was administered at concentrations ranging from 10 to 100 µM.

Concentration (µM)TNF-α Reduction (%)IL-6 Reduction (%)
102520
504035
1006055

Study 3: Apoptosis Induction in Cancer Cells

A study investigating the effect of this compound on cancer cell lines revealed that treatment with the compound at concentrations above 50 µM resulted in significant apoptosis as evidenced by flow cytometry analysis.

Concentration (µM)Apoptosis Rate (%)
5030
10055
20080

Properties

IUPAC Name

methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5H,2-4H2,1H3/t5-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSFPZWNLWCYGB-YLWLKBPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(=O)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCC(=O)[C@@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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